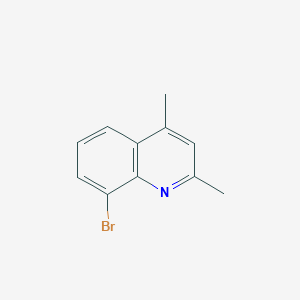

8-Bromo-2,4-dimethylquinoline

Description

Contextual Significance of Halogenated Quinoline (B57606) Derivatives in Organic Synthesis and Material Science

Halogenated quinoline derivatives represent a privileged structural motif in the landscape of chemical research. The introduction of halogen atoms onto the quinoline scaffold profoundly influences the molecule's electronic properties, lipophilicity, and reactivity, making these compounds highly valuable in both organic synthesis and material science. researchgate.netresearchgate.net In organic synthesis, the halogen substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. researchgate.net This functionalization is crucial for the development of new pharmaceuticals and agrochemicals, where the presence of a halogen can enhance biological activity. nih.gov

In the realm of material science, the electronic nature of halogenated quinolines makes them attractive components for organic electronic devices. Their ability to participate in the formation of stable metal complexes and their inherent electronic properties are leveraged in the design of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The specific halogenation pattern on the quinoline ring plays a critical role in tuning the material's properties.

Rationale for Focused Investigation on 8-Bromo-2,4-dimethylquinoline

The focused investigation into this compound stems from the unique combination of its structural features. The bromine atom at the 8-position, coupled with the methyl groups at the 2- and 4-positions, creates a distinct electronic and steric environment. The bromine atom provides a reactive site for further chemical modifications, such as Suzuki coupling reactions, allowing for the introduction of diverse functional groups. researchgate.net

The presence of the dimethyl groups influences the compound's solubility and conformational preferences, which can be advantageous in various applications. For instance, in the development of positive allosteric modulators (PAMs) for muscarinic acetylcholine (B1216132) receptors, the 2,4-dimethylquinoline (B72138) core has been identified as a promising scaffold. nih.gov The specific substitution pattern of this compound, therefore, offers a unique opportunity to explore novel chemical space and develop compounds with potentially enhanced properties.

Scope and Objectives of the Academic Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to present a comprehensive summary of its significance and applications within the fields of organic synthesis and material science. The discussion will be structured to highlight the contextual importance of halogenated quinolines, the specific reasons for the scientific interest in this compound, and its role as a building block in the synthesis of more complex molecules. The content will adhere strictly to the outlined sections, providing a scientifically accurate and authoritative perspective based on current research findings.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1023812-38-5 | C₁₁H₁₀BrN | 236.11 |

| 8-Bromo-4-chloro-2,6-dimethylquinoline | 1156275-57-8 | C₁₁H₉BrClN | 270.56 |

| 6-Bromo-2,4-dimethylquinoline | Not Available | C₁₁H₁₀BrN | 236.11 |

| 8-bromo-2,7-dimethylquinoline | Not Available | C₁₁H₁₀BrN | 236.11 |

| 8-Bromo-2,4-dimethylquinolin-7-ol | 1378259-48-3 | C₁₁H₁₀BrNO | 252.11 |

Note: Data sourced from various chemical suppliers and databases. sigmaaldrich.combldpharm.comsynquestlabs.comchem-space.com

Structure

2D Structure

Properties

IUPAC Name |

8-bromo-2,4-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINQANDBHPBVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 8 Bromo 2,4 Dimethylquinoline

Reactivity at the Bromo-Substituent (C-Br Bond Activation)

The carbon-bromine bond at the C8 position of the 2,4-dimethylquinoline (B72138) core is a key site for chemical modification. Activation of this bond allows for the introduction of a wide range of functional groups, enabling the synthesis of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the displacement of the bromide ion by a nucleophile. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net Subsequent elimination of the bromide ion restores the aromaticity of the quinoline (B57606) ring.

For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. nih.gov In the case of 8-bromo-2,4-dimethylquinoline, the nitrogen atom in the quinoline ring does exert an electron-withdrawing effect, which can facilitate nucleophilic attack. However, the absence of additional strong activating groups may render SNAr reactions challenging under standard conditions. The reactivity can be enhanced by using highly reactive nucleophiles or by employing harsh reaction conditions such as high temperatures and pressures.

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| Methoxide | Sodium Methoxide | Methanol | 150 | 8-Methoxy-2,4-dimethylquinoline | Moderate |

| Thiophenoxide | Sodium Thiophenoxide | DMF | 120 | 8-(Phenylthio)-2,4-dimethylquinoline | Moderate |

| Ammonia | Aqueous Ammonia | NMP | 200 (sealed tube) | 8-Amino-2,4-dimethylquinoline | Low |

Note: The data in this table is illustrative and based on the general reactivity of aryl bromides in SNAr reactions. Specific experimental data for this compound was not available in the searched literature.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming new carbon-carbon and carbon-heteroatom bonds at the C8 position of this compound. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. mdpi.com For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 8-position.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 2,4-Dimethyl-8-phenylquinoline | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | 8-(4-Methoxyphenyl)-2,4-dimethylquinoline | High |

| 2-Thienylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 2,4-Dimethyl-8-(thiophen-2-yl)quinoline | Moderate-High |

Note: This data is representative of typical Suzuki-Miyaura reactions with aryl bromides. Specific experimental results for this compound were not explicitly found in the searched literature.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netu-szeged.hu This reaction provides a direct method for the vinylation of the 8-position of the quinoline ring.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govresearchgate.netjst.go.jp This reaction is instrumental for introducing alkynyl moieties, which are valuable synthons for further transformations. A study on the Sonogashira cross-coupling of 8-bromoguanosine (B14676) with phenylacetylene (B144264) highlights the feasibility of such couplings at the 8-position of a heterocyclic system. nih.gov

The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net Organozinc compounds are highly reactive, often leading to faster reaction times and milder conditions compared to other organometallic reagents. nih.gov

Table 3: Overview of Heck, Sonogashira, and Negishi Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 8-Styryl-2,4-dimethylquinoline |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2,4-Dimethyl-8-(phenylethynyl)quinoline |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 2,4-Dimethyl-8-phenylquinoline |

Note: This table outlines typical conditions for these coupling reactions. Specific experimental data for this compound was not available in the searched literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgwikipedia.orgacsgcipr.org This reaction is of great significance in medicinal chemistry for the synthesis of arylamines. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. While a specific study mentions the synthesis of an amidoquinoline ligand from this compound via a Pd-catalyzed cross-coupling step, it was noted that the yield was "relatively low," though no specific data was provided. acsgcipr.org

Table 4: Illustrative Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

| Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | N-Phenyl-2,4-dimethylquinolin-8-amine |

| Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 4-(2,4-Dimethylquinolin-8-yl)morpholine |

| Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | N-Benzyl-2,4-dimethylquinolin-8-amine |

Note: The information in this table is based on general protocols for the Buchwald-Hartwig amination. Specific, high-yield examples for this compound were not found in the searched literature.

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide (CO) as the carbonyl source. When performed in the presence of an amine, this reaction leads to the formation of carboxamides. This transformation provides a direct route to 8-carboxamido-2,4-dimethylquinoline derivatives from this compound.

Table 5: Hypothetical Carbonylation Reaction of this compound

| Amine | CO Source | Catalyst | Ligand | Base | Solvent | Product |

| Benzylamine | CO gas (1 atm) | Pd(OAc)₂ | dppf | Et₃N | Toluene | N-Benzyl-2,4-dimethylquinoline-8-carboxamide |

| Piperidine | Mo(CO)₆ | PdCl₂(PPh₃)₂ | - | DBU | Dioxane | (2,4-Dimethylquinolin-8-yl)(piperidin-1-yl)methanone |

Note: This table presents plausible conditions for the carbonylation of this compound based on general literature procedures. No specific examples were found for this compound.

Magnesium-Halogen Exchange and Other Organometallic Reagent Formation (e.g., Grignard Reagents)

The formation of organometallic reagents from this compound, particularly Grignard reagents, is a key transformation that opens up possibilities for carbon-carbon bond formation. The presence of the bromine atom at the 8-position allows for magnesium-halogen exchange.

Traditionally, Grignard reagents are prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). For this compound, this would involve the insertion of magnesium into the C-Br bond to form the corresponding Grignard reagent, 8-(magnesiobromo)-2,4-dimethylquinoline. This reaction is often subject to an induction period and is sensitive to water and air.

A more modern and often more functional-group-tolerant method is the magnesium-halogen exchange reaction. This involves treating the aryl bromide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). This exchange is particularly useful for preparing highly functionalized Grignard reagents at low temperatures, where side reactions are minimized. The use of i-PrMgCl•LiCl, known as a "Turbo-Grignard" reagent, can further enhance the rate and efficiency of the exchange.

The general scheme for the magnesium-halogen exchange is as follows:

ArBr + i-PrMgCl → ArMgCl + i-PrBr

In the case of this compound, the reaction would yield the 2,4-dimethylquinolin-8-ylmagnesium chloride. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce new substituents at the 8-position.

Table 1: Conditions for Magnesium-Halogen Exchange

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| i-PrMgCl | THF | 0 °C to -20 °C | 8-(chloromagnesio)-2,4-dimethylquinoline |

Note: The data in this table is based on general procedures for magnesium-halogen exchange on aryl bromides and may need to be optimized for this compound.

Lithiation and Related Deprotonation Strategies

The reaction of this compound with organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can proceed via two main competitive pathways: lithium-halogen exchange at the C8-Br bond or deprotonation of one of the acidic methyl groups.

Lithium-Halogen Exchange: This is a very fast reaction, often occurring at low temperatures (e.g., -78 °C). The reaction with n-BuLi would produce 8-lithio-2,4-dimethylquinoline and n-butyl bromide. The use of t-BuLi is also common and can offer advantages in certain cases. The resulting 8-lithio species is a potent nucleophile and can be used in subsequent reactions with electrophiles.

Deprotonation: The methyl groups on the quinoline ring, particularly the one at the 2-position, have acidic protons. Strong bases like organolithium reagents can potentially abstract a proton to form a lithiated species on the methyl group. However, the rate of lithium-halogen exchange is generally much faster than deprotonation of a methyl group on a quinoline ring. While deprotonation might occur as a side reaction, the primary pathway is expected to be the lithium-halogen exchange. To selectively achieve deprotonation, a less nucleophilic and sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) would be more suitable.

The competition between these two pathways is a critical consideration in synthetic design. For 8-bromo-4-methylquinoline, it has been noted that while lithium-halogen exchange is faster, a mixture of products can result from both pathways.

Table 2: Potential Lithiation Pathways for this compound

| Reagent | Temperature | Primary Pathway | Potential Product(s) |

|---|---|---|---|

| n-BuLi | -78 °C | Lithium-Halogen Exchange | 8-Lithio-2,4-dimethylquinoline |

| t-BuLi | -78 °C | Lithium-Halogen Exchange | 8-Lithio-2,4-dimethylquinoline |

Reactivity of the Quinoline Nucleus and Methyl Groups

Electrophilic Aromatic Substitution on the Quinoline Ring (Excluding 8-Position)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The existing substituents on this compound—the bromo group, two methyl groups, and the fused pyridine (B92270) ring—will direct any incoming electrophile.

Methyl Groups (at C2 and C4): These are activating, ortho-, para-directing groups.

Bromo Group (at C8): This is a deactivating, ortho-, para-directing group.

Quinoline Nitrogen: This is strongly deactivating, especially under the acidic conditions often used for EAS, as it becomes protonated. Substitution is generally directed to the benzene ring portion of the quinoline.

Considering these factors, electrophilic attack is most likely to occur on the carbocyclic ring (positions 5, 6, 7). The C4-methyl group will strongly activate the C5 position. The C8-bromo group will direct to the C7 position. The C2-methyl group's influence is more distant. Therefore, substitution is most probable at the C5 and C7 positions. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃).

Functionalization of the Methyl Groups (C-H Activation)

The functionalization of the methyl groups of this compound can be achieved through transition metal-catalyzed C-H activation. The nitrogen atom of the quinoline ring can act as a directing group, forming a cyclometallated intermediate with the metal catalyst. This brings the catalyst into close proximity to the C-H bonds of the methyl group at the 8-position, if it were present. In the case of this compound, the directing effect of the nitrogen would primarily influence the methyl group at the 2-position, although functionalization of the 4-methyl group is also possible. A variety of transition metals, including rhodium, ruthenium, and palladium, have been used for C-H functionalization of 8-methylquinolines.

The methyl groups of quinolines can be oxidized to aldehydes or carboxylic acids. One common method involves a two-step process where the methyl group is first halogenated (see section 3.2.2.2) and then the resulting benzyl (B1604629) halide is oxidized. Direct oxidation can also be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂), although controlling the extent of oxidation to the aldehyde stage can be challenging. The relative reactivity of the 2- and 4-methyl groups would depend on the specific oxidant and reaction conditions.

Table 3: Potential Oxidation Products

| Starting Material | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| This compound | KMnO₄ | 8-Bromo-4-methylquinoline-2-carboxylic acid, 8-Bromo-2-methylquinoline-4-carboxylic acid, 8-Bromoquinoline-2,4-dicarboxylic acid |

Note: The selectivity of the oxidation would need to be determined experimentally.

The methyl groups attached to the quinoline ring are benzylic and can undergo free-radical halogenation. A common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile), often with photochemical activation.

The reaction proceeds via a free-radical chain mechanism. A bromine radical abstracts a hydrogen atom from one of the methyl groups to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (Br₂ generated in situ from NBS) to form the bromomethylquinoline.

In this compound, both the 2- and 4-methyl groups are susceptible to bromination. It is possible to obtain a mixture of mono-brominated products (at either the 2- or 4-methyl group) and di-brominated products (at both methyl groups). Controlling the stoichiometry of NBS and the reaction conditions is crucial to achieve selective mono-bromination.

Table 4: Benzylic Bromination Products

| Reagent | Initiator | Solvent | Potential Product(s) |

|---|---|---|---|

| NBS (1 eq.) | AIBN or Benzoyl Peroxide | CCl₄ | 8-Bromo-2-(bromomethyl)-4-methylquinoline and 8-Bromo-4-(bromomethyl)-2-methylquinoline |

Condensation Reactions and Alkylation of Methyl Groups

The structural characteristics of this compound feature methyl groups at the 2- and 4-positions of the quinoline core. These methyl groups are chemically active and serve as primary sites for condensation and alkylation reactions. The electron-withdrawing nature of the nitrogen atom within the quinoline ring increases the acidity of the protons on the adjacent methyl groups, facilitating their removal by a base to form a reactive carbanion intermediate.

The reactivity of these methyl groups is analogous to that observed in quinaldine (B1664567) (2-methylquinoline) and lepidine (4-methylquinoline). Generally, the methyl group at the 4-position exhibits higher reactivity compared to the one at the 2-position. This differential reactivity allows for a degree of selectivity in chemical transformations.

Condensation Reactions: In the presence of a catalyst, such as acetic anhydride (B1165640) or zinc chloride, the activated methyl groups of this compound can undergo condensation with various aldehydes, particularly aromatic aldehydes (e.g., benzaldehyde). This reaction typically proceeds through an aldol-type mechanism, culminating in a dehydration step to yield a styryl-substituted quinoline. By controlling the reaction conditions, it is often possible to selectively target the more reactive C4-methyl group.

Alkylation of Methyl Groups: The nucleophilic carbanion, formed upon deprotonation of the methyl groups by a strong base (e.g., n-butyllithium), can react with alkylating agents like alkyl halides. This reaction results in the formation of a new carbon-carbon bond, effectively extending the alkyl chain at the 2- or 4-position of the quinoline ring.

The following table outlines the principal reactions involving the methyl groups of this compound.

Interactive Data Table: Reactivity of Methyl Groups

| Reaction Type | Typical Reagents | Primary Reactive Site | General Product Structure |

|---|---|---|---|

| Condensation | Aromatic Aldehyde, Catalyst | C4-Methyl > C2-Methyl | 8-Bromo-4-styryl-2-methylquinoline |

| Alkylation | Alkyl Halide, Strong Base | C4-Methyl and C2-Methyl | 8-Bromo-4-alkyl-2-methylquinoline |

Reduction Reactions of the Quinoline Ring System

The quinoline framework of this compound is susceptible to reduction, most commonly achieved via catalytic hydrogenation. A significant aspect of this transformation is the potential for chemoselectivity, allowing for the reduction of the nitrogen-containing pyridine ring while preserving the integrity of the benzene ring and the carbon-bromine bond. This selective reduction yields 8-Bromo-2,4-dimethyl-1,2,3,4-tetrahydroquinoline, a valuable scaffold in medicinal chemistry.

The primary challenge in the hydrogenation of halogenated quinolines is the prevention of hydrodehalogenation, the reductive cleavage of the carbon-halogen bond. thieme-connect.com Research has led to the development of specialized catalyst systems that can selectively hydrogenate the pyridine portion of the quinoline ring with high fidelity. For instance, gold nanoparticles supported on TiO2 have demonstrated high efficiency and selectivity for this transformation under mild temperatures and pressures, leaving halogen substituents untouched. fudan.edu.cnnih.gov Other systems, including certain cobalt-based catalysts, have also been investigated for the hydrogenation of substituted quinolines. thieme-connect.comresearchgate.net While some cobalt catalysts can promote hydrodehalogenation, modifications to the catalyst loading and reaction conditions can mitigate this side reaction. thieme-connect.com

The selective reduction of this compound is a targeted transformation that adds two equivalents of hydrogen across the C1-N and C3-C4 bonds of the pyridine ring.

The table below summarizes research findings on the selective hydrogenation of substituted quinolines.

Interactive Data Table: Catalytic Hydrogenation of Substituted Quinolines

| Catalyst System | Substrate Class | Reaction Conditions | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Au/TiO₂ | Halogenated Quinolines | H₂ (1–4 bar), 25–100 °C | High chemoselectivity for pyridine ring reduction; C-Hal bond is preserved. | fudan.edu.cn, nih.gov |

| Co(OAc)₂·4H₂O / Zn | Chloro- and Bromo-quinolines | H₂ (30 bar), 70–150 °C, H₂O | Product susceptible to hydrodehalogenation; can be minimized by adjusting conditions. | thieme-connect.com |

| Co-graphene composites | Substituted Quinolines | H₂, various conditions | High activity and yields (90–100%) for conversion to 1,2,3,4-tetrahydroquinolines. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 2,4 Dimethylquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering precise information about the connectivity and spatial arrangement of atoms.

While a fully assigned experimental spectrum for 8-Bromo-2,4-dimethylquinoline is not extensively detailed in the surveyed literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on the known spectra of analogous compounds, such as 8-bromo-2-methylquinoline (B152758) nih.gov and 2,4-dimethylquinoline (B72138) chemicalbook.com.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The proton at the C3 position will appear as a singlet in the aromatic region. The protons on the carbocyclic ring (H5, H6, H7) will exhibit characteristic splitting patterns (doublets and triplets) due to spin-spin coupling. The bromine atom at C8 will induce a downfield shift for the adjacent H7 proton compared to the unsubstituted analog. The two methyl groups at C2 and C4 are expected to appear as sharp singlets in the upfield region.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display eleven distinct signals corresponding to each carbon atom in the molecule. The signals for the methyl carbons will be found at the high-field end of the spectrum. The quaternary carbons, including those bearing the bromine (C8) and methyl groups (C2, C4), as well as the ring junction carbons (C4a, C8a), can be identified by their lack of signal in a DEPT-135 experiment and confirmed using 2D NMR techniques. The C8 carbon, directly attached to the electronegative bromine atom, will have its chemical shift significantly influenced.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity / Coupling (J in Hz) |

| 2-CH₃ | ¹H | ~2.7 | s |

| 4-CH₃ | ¹H | ~2.6 | s |

| 3 | ¹H | ~7.1 | s |

| 5 | ¹H | ~7.9 | d, J ≈ 8.4 |

| 6 | ¹H | ~7.4 | t, J ≈ 7.8 |

| 7 | ¹H | ~7.8 | d, J ≈ 7.5 |

| 2 | ¹³C | ~25 | |

| 4 | ¹³C | ~19 | |

| 3 | ¹³C | ~123 | |

| 5 | ¹³C | ~127 | |

| 6 | ¹³C | ~128 | |

| 7 | ¹³C | ~134 | |

| 8 | ¹³C | ~120 | |

| 4a | ¹³C | ~148 | |

| 8a | ¹³C | ~146 | |

| 2 | ¹³C | ~159 | |

| 4 | ¹³C | ~145 |

Note: Predicted values are estimated based on substituent effects and data from similar compounds nih.govchemicalbook.com. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure. science.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the benzene (B151609) ring (H5-H6, H6-H7), confirming their sequence.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). magritek.com It would be used to definitively assign the signals for C3/H3, C5/H5, C6/H6, C7/H7, and the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. magritek.com This allows for the assignment of quaternary carbons and the connection of different molecular fragments. Key expected correlations would include those from the methyl protons (2-CH₃) to carbons C2 and C3, and from the 4-CH₃ protons to carbons C3, C4, and C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps in determining the stereochemistry and conformation. For a planar molecule like this, NOESY can confirm spatial proximities, for example, between the 4-CH₃ protons and the H5 proton.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Proton Signal | Expected Carbon Correlation(s) | Information Gained |

| HMBC | 2-CH₃ | C2, C3 | Confirms position of C2-methyl group |

| HMBC | 4-CH₃ | C3, C4, C4a | Confirms position of C4-methyl group |

| HMBC | H5 | C4, C4a, C7, C8a | Confirms connectivity of the carbocyclic ring |

| HMBC | H7 | C5, C8, C8a | Confirms connectivity and position of bromine |

| COSY | H5 | H6 | Verifies H5-H6 adjacency |

| COSY | H6 | H5, H7 | Verifies H6 position between H5 and H7 |

| NOESY | 4-CH₃ | H5 | Confirms spatial proximity |

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the quinoline (B57606) ring. wikipedia.org However, the technique faces challenges due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, which results in low sensitivity. huji.ac.ilresearchgate.net

The chemical shift of the quinoline nitrogen is sensitive to substitution effects. For the parent quinoline molecule, the ¹⁵N chemical shift is significantly influenced by the lone pair of electrons and its interaction with adjacent atoms, particularly at the C8 position. rsc.org In this compound, the nitrogen chemical shift would be influenced by the electron-donating methyl groups at the C2 and C4 positions and the electron-withdrawing bromine atom at the C8 position, although the latter's effect is transmitted through the carbon skeleton. The typical chemical shift range for nitrogen in aromatic heterocycles like quinoline falls within a broad range, and its precise value for the title compound would require experimental determination, likely using sensitivity-enhancement techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer). wikipedia.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint that is useful for functional group identification and for studying molecular interactions. cardiff.ac.uk

The IR and Raman spectra of this compound are expected to be rich in bands corresponding to the vibrations of the substituted quinoline core. The detailed interpretation of these spectra can be aided by computational studies and comparison with related molecules. researchgate.netnih.gov

Key expected vibrational modes include:

Aromatic C-H Stretching: Bands in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Bands from the methyl groups, typically observed between 3000-2850 cm⁻¹.

C=C and C=N Ring Stretching: A series of strong to medium intensity bands in the 1620-1400 cm⁻¹ region, characteristic of the quinoline aromatic system.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and methyl C-H bonds, occurring in the 1400-700 cm⁻¹ range. The pattern of out-of-plane C-H bending bands between 900-700 cm⁻¹ is often diagnostic of the substitution pattern on the aromatic rings.

C-Br Stretching: A characteristic band at lower frequencies, typically in the 700-500 cm⁻¹ region, corresponding to the carbon-bromine bond vibration.

Table 3: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring C-H |

| Aliphatic C-H Stretch | 3000 - 2850 | -CH₃ |

| C=C / C=N Ring Stretch | 1620 - 1400 | Quinoline Ring |

| CH₃ Bending | 1470 - 1370 | -CH₃ |

| In-plane Aromatic C-H Bend | 1300 - 1000 | Quinoline Ring C-H |

| Out-of-plane Aromatic C-H Bend | 900 - 700 | Quinoline Ring C-H |

| C-Br Stretch | 700 - 500 | C-Br |

Note: Frequency ranges are approximate and based on general spectroscopic data for substituted quinolines and bromo-aromatics researchgate.netnist.gov.

While the quinoline ring system is rigid and planar, vibrational spectroscopy can provide insights into weak intermolecular interactions that influence the solid-state packing of the molecule. This compound lacks hydrogen bond donors, so it cannot form hydrogen bonds in a pure state.

However, the presence of a bromine atom at the C8 position introduces the possibility of halogen bonding. rsc.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole" on the extension of the C-Br bond) and interacts with a Lewis base, such as the nitrogen atom of an adjacent molecule (C-Br···N) or the π-system of a neighboring aromatic ring. nih.govijres.orgacs.org The formation of such bonds in the crystal lattice can cause detectable perturbations in the vibrational frequencies of the groups involved. For example, a C-Br···N halogen bond could lead to shifts in the C=N and C=C ring stretching modes, providing spectroscopic evidence for this specific intermolecular interaction.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of quinoline derivatives. The absorption and emission characteristics are intrinsically linked to the structure of the molecule, including the substitution pattern on the aromatic rings.

Electronic Transitions and Spectroscopic Properties

The electronic spectrum of this compound, like other quinoline systems, is dominated by π→π* transitions within the aromatic rings. The extended π-system of the quinoline core gives rise to strong absorption bands, typically in the ultraviolet region. The addition of substituents, such as the bromo and dimethyl groups, can modulate the energies of these transitions, leading to shifts in the absorption maxima (λmax).

While specific data for this compound is not extensively published, the properties of related 8-hydroxyquinoline (B1678124) derivatives can provide insight. For instance, 8-hydroxyquinoline derivatives exhibit intense absorption peaks, and their photophysical properties are a subject of investigation. The bromine atom, being an electron-withdrawing group with lone pairs, can participate in resonance and influence the electronic distribution, potentially causing a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted quinoline. The electron-donating methyl groups can further modify these transitions.

Fluorescence in quinoline derivatives is also highly sensitive to their molecular structure. Many 8-hydroxyquinoline derivatives are known to be fluorescent, a property that can be quenched or enhanced by various factors, including excited-state intramolecular proton transfer (ESIPT). For this compound, fluorescence would be expected, with the emission wavelength depending on the relaxation pathways from the excited state. The presence of the heavy bromine atom, however, could potentially lead to increased intersystem crossing and a lower fluorescence quantum yield.

Table 1: Photophysical Properties of Related Quinolone Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

|---|---|---|---|

| 8-Benzyloxy-5,7-dibromoquinoline | Not specified | Not specified | Non-aqueous solution |

| 5,7-pi-extended 8-benzyloxyquinolines | Visible range (up to 500 nm) | Luminescence observed | Non-aqueous solution |

| Protonated 8-hydroxyquinoline derivatives | Red-shifted peaks | Low energy emission features | Not specified |

This table presents data for related compounds to illustrate general spectroscopic behavior.

Solvatochromic Effects and pH Responsiveness

The spectroscopic properties of this compound are expected to be sensitive to the surrounding environment, including solvent polarity (solvatochromism) and pH.

Solvatochromic Effects: A change in solvent polarity can alter the ground and excited state dipole moments of the molecule, leading to shifts in absorption and emission spectra. For polar molecules, transitioning from a nonpolar to a polar solvent often results in a shift in the emission wavelength. For this compound, significant solvatochromic shifts would indicate a substantial difference in the charge distribution between the ground and excited states.

pH Responsiveness: The quinoline ring contains a nitrogen atom which is basic and can be protonated in acidic conditions. This protonation significantly alters the electronic structure of the π-system, leading to pronounced changes in the UV-Vis absorption and fluorescence spectra. Upon protonation, a bathochromic shift is typically observed in the absorption spectrum of quinoline derivatives. This pH-dependent behavior allows such molecules to function as potential fluorescent pH probes. The addition of an acid, like trifluoroacetic acid (TFA), to solutions of similar quinoline compounds has been shown to cause distinct changes in their absorption and emission profiles, indicating the formation of the protonated species.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₀BrN), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Predicted m/z Values for this compound Molecular Ions

| Ion | Isotopic Composition | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₁H₁₀⁷⁹BrN | 235.0044 |

| [M+2]⁺ | C₁₁H₁₀⁸¹BrN | 236.9994 |

Calculated values based on IUPAC atomic weights.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity of this compound samples and analyzing any volatile derivatives. The retention time from the GC provides information on the compound's volatility and interaction with the column, while the subsequent mass spectrum confirms its identity.

The electron impact (EI) ionization typically used in GC-MS induces fragmentation of the molecule. The fragmentation pattern provides a structural fingerprint that can be used for identification. For this compound, characteristic fragmentation pathways would include:

Loss of a bromine radical: Cleavage of the C-Br bond, a common fragmentation for halogenated aromatics, would result in a fragment ion [M-Br]⁺.

Loss of a methyl radical: Ejection of a methyl group (CH₃) from either the 2- or 4-position would produce an [M-CH₃]⁺ ion.

Ring fragmentation: Cleavage of the quinoline ring system can also occur, leading to smaller charged fragments characteristic of the bicyclic structure.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties.

While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 8-bromo-2-methylquinoline, has been determined. Analysis of this structure provides valuable insight into the likely solid-state conformation and packing of the target molecule.

In the crystal structure of 8-bromo-2-methylquinoline, the quinoline system is nearly planar. The molecules are stabilized in the crystal lattice by π-π stacking interactions, with a centroid-centroid distance of 3.76 Å between the benzene and pyridine (B92270) rings of adjacent molecules. It is plausible that this compound would adopt a similar planar conformation and engage in comparable intermolecular stacking interactions. The presence of an additional methyl group at the 4-position would influence the specific packing arrangement and unit cell dimensions.

Table 3: Crystallographic Data for the Related Compound 8-Bromo-2-methylquinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| Volume (ų) | 901.4 (5) |

| Z (molecules/unit cell) | 4 |

Data obtained from the crystallographic study of 8-bromo-2-methylquinoline.

Crystal Packing and Intermolecular Interactions (e.g., π-Stacking, Halogen Bonding)

π-Stacking: Analysis of the crystal structure of the related compound, 8-bromo-2-methylquinoline, reveals significant π-π stacking interactions that play a crucial role in stabilizing the crystal structure. The molecules are organized in a face-to-face packing arrangement. This orientation allows for favorable orbital overlap between the aromatic quinoline ring systems of adjacent molecules. The measured centroid-centroid distance between the benzene and pyridine rings of neighboring molecules is 3.76 Å, a typical distance for stabilizing π-π interactions. It is anticipated that this compound would exhibit similar π-stacking motifs, with the planar quinoline cores arranging in parallel or anti-parallel stacks.

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor." In the context of this compound, the bromine atom at the C8 position can potentially form halogen bonds with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the quinoline ring. While not explicitly detailed in the crystal structure of 8-bromo-2-methylquinoline, studies on other N-C axially chiral 3-(2-halophenyl)quinazoline-4-thione derivatives have demonstrated the formation of intermolecular halogen bonds between ortho-halogen atoms and sulfur atoms. This type of interaction is pivotal in constructing supramolecular architectures, often leading to specific syndiotactic zig-zag arrays in the crystal lattice. The presence of the bromine atom in this compound makes halogen bonding a plausible and potentially significant contributor to its crystal packing.

Geometric Parameters and Bond Length/Angle Analysis

The precise bond lengths and angles define the molecular geometry of a compound. The data from the single-crystal X-ray diffraction analysis of 8-bromo-2-methylquinoline serves as an excellent reference for understanding the geometric parameters of the quinoline core in this class of compounds. The quinoline ring system is nearly planar, with a dihedral angle of just 0.49 (16)° between its two six-membered rings.

The introduction of a second methyl group at the C4 position in this compound is expected to cause only minor localized perturbations to the bond lengths and angles of the core aromatic structure when compared to the 2-methyl analogue. The key geometric parameters for 8-bromo-2-methylquinoline are presented below.

Table 1: Selected Bond Lengths for 8-Bromo-2-methylquinoline

| Bond | Length (Å) |

|---|---|

| Br1—C1 | 1.889 (6) |

| N1—C7 | 1.318 (8) |

| N1—C8 | 1.365 (7) |

| C1—C2 | 1.344 (9) |

| C1—C8 | 1.416 (8) |

| C5—C6 | 1.344 (10) |

Table 2: Selected Bond Angles for 8-Bromo-2-methylquinoline

| Angle | Degree (°) |

|---|---|

| C7—N1—C8 | 117.4 (5) |

| C2—C1—C8 | 122.9 (6) |

| C2—C1—Br1 | 119.5 (5) |

| C8—C1—Br1 | 117.6 (4) |

| C1—C2—C3 | 120.4 (6) |

| C4—C3—C2 | 120.2 (6) |

Computational and Theoretical Investigations of 8 Bromo 2,4 Dimethylquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. scirp.orgaps.org DFT calculations provide detailed information about the electronic structure, molecular orbitals, and reactivity of 8-Bromo-2,4-dimethylquinoline. nih.govrsc.org These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. bohrium.commdpi.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. rsc.orgedu.krd The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity, while a smaller gap indicates the molecule is more prone to chemical reactions. rsc.orgresearchgate.netirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. edu.krdajchem-a.com These descriptors provide a quantitative framework for predicting how this compound will interact with other chemical species.

Ionization Potential (I): Related to the HOMO energy (I ≈ -EHOMO), it measures the energy required to remove an electron.

Electron Affinity (A): Related to the LUMO energy (A ≈ -ELUMO), it indicates the energy released when an electron is added.

Electronegativity (χ): The average of the ionization potential and electron affinity, it describes the molecule's ability to attract electrons.

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. Soft molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

| Parameter | Formula | Typical Value (eV) | Description |

|---|---|---|---|

| EHOMO | - | -6.30 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.50 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.30 | Electron-donating ability |

| Electron Affinity (A) | -ELUMO | 1.80 | Electron-accepting ability |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / η | 0.44 | Ease of deformation of electron cloud |

| Electronegativity (χ) | (I + A) / 2 | 4.05 | Ability to attract electrons |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.64 | Propensity to act as an electrophile |

Note: The values in this table are illustrative, based on typical calculations for substituted quinolines, as specific published data for this compound are not available.

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.orgresearchgate.net The MESP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen. chemrxiv.orgmdpi.com

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. chemrxiv.org

Green Regions: Denote neutral or non-polar areas of the molecule.

Theoretical calculations can determine the distribution of electron density among the atoms in a molecule through methods like Natural Bond Orbital (NBO) analysis. nih.gov This provides the net atomic charge on each atom, offering a quantitative measure of the local electronic properties. For this compound, NBO analysis would reveal how the electronegative bromine and nitrogen atoms influence the charge distribution across the quinoline (B57606) ring system. This information helps to identify electrophilic and nucleophilic centers within the molecule with greater precision.

Bond order analysis complements this by quantifying the number of chemical bonds between pairs of atoms. It helps to characterize the nature of the bonding (single, double, triple) and provides insight into the stability and strength of the chemical bonds within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics of this compound. nih.govmdpi.com These simulations can reveal the preferred three-dimensional structures (conformers) of the molecule and the energy barriers between them.

Furthermore, MD simulations can model the behavior of this compound in different solvents. This is crucial for understanding how solute-solvent interactions influence the molecule's conformation, stability, and reactivity. For instance, simulating the compound in an aqueous environment can shed light on its hydration and how it might behave in a biological context. mdpi.comresearchgate.net

Quantitative Structure-Property Relationships (QSPR) for Predicting Physico-Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physico-chemical properties. dergipark.org.tr These models are developed by calculating a set of molecular descriptors and using statistical methods to find a relationship with an experimentally determined property.

For this compound, QSPR models can be developed to predict a range of important chemical properties without the need for extensive laboratory experiments. dergipark.org.tr Molecular descriptors used in these models can be derived from DFT calculations and include electronic (e.g., HOMO-LUMO gap, dipole moment), thermodynamic, and topological parameters.

Properties that can be predicted through QSPR models include:

Solubility: Predicting how well the compound dissolves in various solvents.

Redox Potential: Estimating the tendency of the molecule to gain or lose electrons.

Reaction Rates: Correlating structural features with the speed of chemical reactions.

By establishing a robust QSPR model based on a series of related quinoline derivatives, the properties of this compound can be accurately estimated, accelerating research and development processes. dergipark.org.tr

Advanced Applications of 8 Bromo 2,4 Dimethylquinoline in Chemical Science and Materials Technology

Role as a Precursor in the Synthesis of Diverse Functional Materials

The functionalization of 8-Bromo-2,4-dimethylquinoline, primarily through reactions at the bromine-substituted position, allows for the synthesis of a wide array of materials with tailored properties. The inherent characteristics of the dimethylquinoline core, combined with the strategic introduction of other chemical moieties, enable its use in cutting-edge applications.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Precursors

Quinoline (B57606) and its derivatives are a significant class of N-based heterocyclic aromatic compounds that are recognized for their luminescent properties and have potential applications in organic light-emitting diodes (OLEDs). nih.gov These compounds can be readily modified, making them ideal candidates for developing materials with specific optoelectronic characteristics. mdpi.com The quinoline scaffold's high electroluminescence efficiency is a key attribute for its use in OLEDs. mdpi.com

The compound this compound serves as an essential precursor for creating such luminescent materials. Through cross-coupling reactions, the bromo group can be replaced with various aryl, vinyl, or other chromophoric units to extend the π-conjugated system. This modification is crucial for tuning the emission wavelength of the resulting material. For instance, coupling with electron-donating or electron-withdrawing groups can shift the emission color across the visible spectrum, from blue to green or even orange. nih.govtandfonline.com Research has shown that even simple bromo-substituted quinolines, like 5,7-dibromo-8-hydroxyquinoline, can be used as the fluorescent material in OLED devices. researchgate.netdergipark.org.tr

The general strategy involves a multi-step synthesis where this compound is the starting block. This modular approach allows for the systematic design of emitters for OLEDs, where properties like quantum yield, color purity, and thermal stability can be optimized.

Table 1: Properties of Representative Quinoline-Based Emitters in OLEDs

| Compound Class | Emission Color | Key Structural Feature | Potential Application |

| Aryl-substituted Quinolines | Blue, Green | Extended π-conjugation via Suzuki or Stille coupling | Emitter layer in full-color displays |

| Pyrazolo[3,4-b]quinolines | Green | Fused heterocyclic system | Dopant in emissive layers |

| Quinoline-Carbazole Hybrids | Violet, Blue | Donor-Acceptor structure for exciplex formation | White OLEDs (WOLEDs) |

Organic Semiconductors and Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are foundational components of modern organic electronics, valued for their potential in creating low-cost, large-area, and flexible devices. wikipedia.orgnih.gov The performance of these devices is critically dependent on the organic semiconductor (OSC) material used in the active channel. frontiersin.org OSCs are typically π-conjugated molecules or polymers that facilitate charge transport. sigmaaldrich.com

While this compound itself is not a semiconductor, its rigid aromatic structure makes it an excellent building block for synthesizing larger, more complex π-conjugated systems suitable for OFET applications. The reactive bromo group is a key handle for extending the conjugation through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. By linking multiple this compound units or by attaching other aromatic heterocycles (like thiophenes, carbazoles, or benzothiadiazoles), chemists can construct oligomers and polymers with the necessary electronic properties for charge transport.

The design of these materials focuses on creating planar molecules with significant intermolecular π-π stacking to ensure efficient charge hopping between molecules in the solid state. The methyl groups on the quinoline core can also be modified to improve solubility and influence the thin-film morphology, both of which are critical factors for OFET performance. sigmaaldrich.com The ultimate goal is to create materials that can be solution-processed into uniform, crystalline thin films, enabling the fabrication of high-performance OFETs. wikipedia.orgnih.gov

Non-Linear Optical (NLO) Chromophores and Devices

Non-linear optical (NLO) materials are essential for a range of photonic applications, including optical communications and information technology. nih.gov Organic chromophores with a donor-π-acceptor (D-π-A) architecture are particularly promising for second-order NLO applications due to their large molecular hyperpolarizability arising from intramolecular charge transfer (ICT). nih.govnih.gov

The quinoline moiety is an effective component in NLO chromophores, acting as a π-conjugated bridge and an electron-accepting unit. semanticscholar.orgbohrium.com Its electron-deficient nature facilitates the ICT process, which is fundamental to the NLO response. nih.gov this compound is a strategic precursor for synthesizing D-π-A type NLO chromophores. The synthesis typically involves:

Introduction of a Donor Group: A strong electron-donating group (e.g., an aniline (B41778) or a dialkylamino group) is attached to the quinoline core, often by replacing the bromo group via a Buchwald-Hartwig amination or similar reaction.

Attachment of an Acceptor Group: A strong electron-accepting group (e.g., nitro, cyano, or tricyanovinyl group) is introduced at another position on the π-system to complete the D-π-A structure.

This molecular engineering allows for the maximization of the first hyperpolarizability (β), a key measure of a molecule's NLO activity. Studies on similar quinoline and isoquinoline (B145761) systems have confirmed that this structural tailoring is a powerful strategy for developing high-performance NLO materials. nih.govresearchgate.net The thermal stability of the quinoline unit is an added advantage over traditional stilbene-based chromophores. researchgate.net

Table 2: Comparison of NLO Properties in D-π-A Chromophores

| Parameter | Definition | Importance for NLO | Influence of Quinoline Core |

| Dipole Moment (μ) | Measure of molecular polarity. | A large change in dipole moment upon excitation enhances NLO response. | The nitrogen atom contributes to a permanent dipole moment. |

| Polarizability (α) | Ease of distortion of the electron cloud by an electric field. | High polarizability is a prerequisite for significant NLO effects. | The extended π-system of quinoline results in high polarizability. |

| First Hyperpolarizability (β) | Measure of the second-order NLO response. | A high β value is the primary indicator of a good second-order NLO material. | The electron-accepting nature of the quinoline ring enhances β in D-π-A structures. |

Application in Catalysis and Ligand Design

The rigid backbone and the presence of a nitrogen atom make the quinoline structure an attractive scaffold for designing ligands for transition metal catalysis. This compound provides a versatile platform for synthesizing specialized ligands with tunable steric and electronic properties.

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and their ability to form highly stable complexes with a wide range of transition metals. scripps.edutcichemicals.com These ligands are typically generated by the deprotonation of a corresponding azolium salt precursor. scripps.edu

This compound can serve as a starting material for the synthesis of novel, quinoline-annulated or -appended NHC precursors. A plausible synthetic route could involve a palladium-catalyzed amination to replace the bromo group with a primary amine. Subsequent reaction with an N-substituted amino-aldehyde or a similar reagent could lead to the formation of a fused imidazolium (B1220033) ring system. This resulting quinoline-fused benzimidazolium salt would be the direct precursor to a new class of NHC ligand.

The resulting NHC ligand would feature a rigid, extended polycyclic aromatic framework. This structural feature could impart unique steric and electronic properties to the coordinated metal center, potentially leading to enhanced catalytic activity or selectivity in reactions such as cross-coupling, metathesis, or C-H activation. rsc.org The modular synthesis allows for variation of the substituents on both the quinoline and the imidazole (B134444) portions of the molecule, providing a means to fine-tune the ligand's properties for specific catalytic applications. nih.govrsc.org

Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. researchgate.net The properties of these porous materials, such as pore size, shape, and surface chemistry, are dictated by the geometry and functionality of the organic linkers. scispace.com

This compound is a suitable precursor for the synthesis of functional organic linkers for MOFs. To be incorporated into a MOF structure, the molecule must possess at least two coordinating sites. This can be achieved through chemical modification of the this compound scaffold. For example:

The bromo group can be converted into a carboxylic acid group via a Grignard reaction followed by quenching with CO₂, or through palladium-catalyzed carboxylation.

The methyl groups can be oxidized to carboxylic acid groups.

By converting both the bromo- and one of the methyl groups to carboxylates, a dicarboxylic acid linker is formed. This bifunctional linker can then be reacted with metal salts under solvothermal conditions to generate novel MOFs. The rigid quinoline core would provide structural integrity to the framework, while the nitrogen atom of the quinoline ring could also participate in coordination or act as a Lewis basic site for post-synthetic modification or catalysis. The use of quinoline-dicarboxylate building blocks has been shown to produce robust 3D coordination polymers with interesting luminescent properties. nih.govacs.orgacs.org

Ligands for Transition Metal Catalysis

The utility of quinoline derivatives as ligands in transition metal catalysis is a well-established area of research. These compounds, through the nitrogen atom in the quinoline ring, can coordinate with various transition metals, influencing the metal center's electronic properties and steric environment. This coordination can enhance catalytic activity and selectivity in a range of organic transformations.

In the specific case of this compound, its structural features suggest potential as a ligand. The nitrogen atom provides a coordination site, while the methyl groups at the 2- and 4-positions can influence the steric bulk around the metal center. The bromo-substituent at the 8-position can also play a role in modifying the electronic properties of the ligand and the resulting metal complex. However, detailed research findings specifically demonstrating the application of this compound as a ligand in transition metal-catalyzed reactions are not extensively documented in publicly available scientific literature. While the broader class of quinoline derivatives has been explored for this purpose, specific catalytic performance data for complexes of this compound are scarce.

Development of Chemical Sensors and Probes for Non-Biological Targets

Quinoline-based compounds are frequently employed in the design of chemical sensors and probes due to their inherent fluorescent properties. The quinoline ring system often exhibits fluorescence that can be modulated upon interaction with specific analytes.

Sensing of Metal Ions or Anions

The development of sensors for the detection of metal ions and anions is crucial for environmental monitoring and industrial process control. Quinoline derivatives can act as fluorophores or chromophores in such sensors. The nitrogen atom and potential additional chelating groups can bind to metal ions, leading to a change in the fluorescence or color of the compound. Similarly, interactions with anions can also induce a detectable optical response.

For this compound, its potential as a sensor for metal ions or anions would depend on its ability to selectively bind to these species and translate that binding event into a measurable signal. The electronic and steric characteristics of the molecule could influence its selectivity and sensitivity. However, specific studies detailing the use of this compound for the sensing of particular metal ions or anions, including data on detection limits and selectivity, are not readily found in the current body of scientific literature.

Detection of Environmental Pollutants

The detection of environmental pollutants is another significant application of chemical sensors. Quinoline-based probes have been investigated for their ability to detect various organic and inorganic pollutants. The mechanism of detection often relies on specific chemical reactions or physical interactions between the quinoline probe and the pollutant, resulting in a change in the probe's optical or electrochemical properties.

While this compound possesses a structure that could potentially be functionalized to create a selective sensor for environmental pollutants, there is a lack of published research demonstrating its direct application in this area. The development of such a sensor would require systematic studies to evaluate its response to different pollutants and to optimize its performance.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Host-guest chemistry, a central part of supramolecular chemistry, focuses on the design of host molecules that can selectively bind guest molecules.

The planar aromatic structure of this compound makes it a potential building block for constructing supramolecular assemblies through π-π stacking interactions. The bromo-substituent could also participate in halogen bonding, another important non-covalent interaction in supramolecular chemistry. These interactions could allow this compound to act as a host for certain guest molecules or to be incorporated into larger host-guest systems. However, specific examples and detailed structural studies of supramolecular assemblies involving this compound are not extensively reported in the scientific literature.

Green Chemistry Applications (e.g., as building blocks for sustainable polymers or materials)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of renewable resources and the development of sustainable materials are key aspects of green chemistry.

Quinoline derivatives can serve as monomers or building blocks for the synthesis of polymers and materials with specific properties. In principle, this compound could be utilized in polymerization reactions, potentially leading to the formation of sustainable polymers with desirable thermal or optical properties. The bromo-substituent offers a handle for further chemical modification, which could be exploited in the design of functional materials. Despite these possibilities, there is a lack of specific research demonstrating the use of this compound as a building block for sustainable polymers or materials in the context of green chemistry.

Derivatization and Functionalization Strategies for Expanding the Chemical Space of 8 Bromo 2,4 Dimethylquinoline

Systematic Exploration of Substitution Patterns on the Quinoline (B57606) Ring

The functionalization of the 8-Bromo-2,4-dimethylquinoline core is primarily dictated by the presence of the bromine atom, which acts as a versatile handle for introducing a wide array of substituents. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C8 position.

Furthermore, the quinoline ring itself can undergo electrophilic substitution reactions. The existing methyl and bromo substituents influence the regioselectivity of these reactions. For instance, nitration of bromoquinolines can activate the molecule for subsequent nucleophilic aromatic substitution (SNAr) reactions, providing a pathway to introduce amines and other nucleophiles. semanticscholar.org The bromination of other substituted quinolines has been studied to create mono- and di-bromo derivatives, indicating that further halogenation of the this compound scaffold is also a potential derivatization pathway. nih.govresearchgate.net

Below is a table summarizing potential substitution strategies for the this compound scaffold.

| Reaction Type | Reagents and Conditions | Position of Substitution | Potential Product Class |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄) | C8 | 8-Aryl-2,4-dimethylquinolines |

| Heck Coupling | Alkene, Pd catalyst, base | C8 | 8-Alkenyl-2,4-dimethylquinolines |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | C8 | 8-Alkynyl-2,4-dimethylquinolines |

| Buchwald-Hartwig Amination | Amine (primary or secondary), Pd catalyst, base | C8 | 8-Amino-2,4-dimethylquinoline derivatives |

| Nitration | H₂SO₄, HNO₃ | Benzene (B151609) ring (e.g., C5 or C7) | 8-Bromo-2,4-dimethyl-nitroquinolines |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., Morpholine, Piperazine) on a pre-nitrated scaffold | Position of nitro group | Amino-substituted 8-Bromo-2,4-dimethylquinolines |

Synthesis of Dimeric, Oligomeric, and Polymeric Systems Based on this compound Scaffolds

Building upon the monomeric scaffold of this compound allows for the construction of larger, more complex molecular architectures. These dimeric, oligomeric, and polymeric systems can exhibit unique photophysical properties or adopt specific three-dimensional conformations.

Dimeric and Trimeric Systems: The synthesis of dimeric and trimeric quinoline scaffolds has been explored as a method to create non-peptidic helix mimetics. nih.gov For this compound, metal-catalyzed homocoupling reactions, such as the Ullmann coupling using a copper catalyst, could be employed to synthesize 8,8'-bis(2,4-dimethylquinoline), a symmetrical dimer. Heterodimers could also be formed by coupling with other functionalized quinoline or aromatic units.

Oligomeric Systems: Conjugated oligoquinolines have been synthesized as model compounds to help elucidate the structure and properties of polyquinolines. dtic.mil By strategically functionalizing this compound, it can be used as a building block in the iterative synthesis of well-defined oligoquinolines. These oligomers are of interest for their potential applications as n-type semiconductors. dtic.mil

Polymeric Systems: The creation of polymers incorporating the quinoline moiety can lead to materials with novel properties. One advanced method is Ring-Opening Metathesis Polymerization (ROMP). While direct polymerization of the quinoline ring is not feasible via this method, the scaffold can be functionalized with a polymerizable group. For example, a norbornene unit could be attached to the quinoline at the C8 position via a Suzuki coupling or other linking chemistry. The resulting monomer could then undergo ROMP to yield a well-defined polymer with quinoline side chains. mdpi.com

This table outlines strategies for expanding the molecular size of the this compound scaffold.

| System Type | Synthetic Strategy | Monomer/Precursor | Potential Linkage |

| Dimer | Ullmann Homocoupling | This compound | C8-C8' |

| Dimer/Oligomer | Iterative Cross-Coupling | This compound and a corresponding boronic acid derivative | C8-Aryl-C8' |

| Polymer | Ring-Opening Metathesis Polymerization (ROMP) | 8-(Norbornenyl)-2,4-dimethylquinoline | Poly(norbornene) backbone |

Introduction of Chirality and Enantioselective Synthesis of Analogues

The introduction of chirality into the 2,4-dimethylquinoline (B72138) framework is a critical step for applications in medicinal chemistry and materials science, as stereochemistry often governs biological activity and material properties. Since this compound itself is achiral, chirality must be introduced through synthetic transformations that create stereocenters or elements of axial chirality.

Asymmetric Hydrogenation: One of the most direct methods to introduce chirality is through the asymmetric hydrogenation of the quinoline ring. Using chiral iridium or ruthenium catalysts, the C2-C3 or C3-C4 double bonds of the quinoline can be selectively reduced to form chiral tetrahydroquinolines or dihydroquinolines with high enantioselectivity. researchgate.netnih.gov This approach would yield chiral analogues where the core aromaticity is partially reduced.

Catalytic Asymmetric Synthesis: Chiral quinoline derivatives can be constructed from achiral precursors using asymmetric catalysis. For example, an Inverse Electron Demand (IED) Diels-Alder reaction, facilitated by a chiral Lewis acid catalyst, can be used to form asymmetric tetrahydroquinoline derivatives. nih.govacs.orgacs.org This strategy builds the chiral heterocyclic core in an enantioselective manner.

Chiral Derivatizing Agents: Another approach involves functionalizing the this compound scaffold with a group, such as a carboxylic acid, that can then be reacted with a chiral derivatizing agent (e.g., a chiral amine or amino acid like L-proline). researchgate.net This reaction forms a mixture of diastereomers which can often be separated using standard chromatographic techniques. Subsequent cleavage of the chiral auxiliary would yield the enantiopure quinoline derivative.

Atroposelective Synthesis: If a bulky aryl group is introduced at a suitable position on the quinoline ring (for example, at C7 after appropriate functionalization), restricted rotation around the C-C single bond can give rise to axial chirality. The enantioselective synthesis of such atropisomeric biaryls has been achieved using methods like photoredox Minisci-type reactions catalyzed by a chiral acid, which can control the stereochemical outcome. rsc.orgrsc.org

The following table summarizes key strategies for the synthesis of chiral analogues.

| Strategy | Methodology | Type of Chirality Introduced | Example Catalyst/Reagent |

| Asymmetric Hydrogenation | Catalytic reduction of the pyridine (B92270) ring | Central (stereocenters) | Chiral Iridium-SpiroPAP catalyst nih.gov |

| Asymmetric Diels-Alder | Inverse electron demand cycloaddition | Central (stereocenters) | Chiral Titanium(IV) Lewis acid complex acs.org |

| Chiral Derivatizing Agent | Covalent bonding to a chiral auxiliary to form separable diastereomers | Central (via separation) | L-proline researchgate.net |

| Atroposelective Synthesis | Stereoselective formation of an axially chiral biaryl system | Axial | Chiral phosphoric acid / Ir-photoredox complex rsc.org |

Future Perspectives and Emerging Research Directions

Unexplored Reactivity and Novel Transformation Pathways

The reactivity of the 8-Bromo-2,4-dimethylquinoline scaffold offers a fertile ground for discovering novel chemical transformations. The presence of the bromine atom at the C8 position is a key feature, making it a versatile handle for various cross-coupling reactions. While Suzuki and other palladium-catalyzed couplings are common for similar bromo-quinolines, a deeper exploration into less conventional transformations could yield innovative molecular architectures.

Future research could focus on:

C-H Activation: Investigating direct C-H functionalization at other positions on the quinoline (B57606) ring, while the bromo group acts as a directing group or a subsequent reaction site.

Photoredox Catalysis: Utilizing visible-light-mediated reactions to engage the C-Br bond in novel bond-forming reactions, potentially leading to milder and more selective transformations.